Dodecyl carbamodithioate

Lubricant additives Tribology Anti‑wear

Dodecyl carbamodithioate (CAS 77375‑20‑3), systematically named carbamodithioic acid dodecyl ester and also referred to as dodecyl dithiocarbamate, is a mono‑substituted organosulfur compound (C₁₃H₂₇NS₂, MW 261.49) with a density of 0.983 g cm⁻³ and a boiling point of 365.6 °C at 760 mmHg. It belongs to the dithiocarbamate family, a class widely exploited for metal chelation, radical‑polymerisation control, and surfactant applications.

Molecular Formula C13H27NS2
Molecular Weight 261.5 g/mol
CAS No. 77375-20-3
Cat. No. B12652032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl carbamodithioate
CAS77375-20-3
Molecular FormulaC13H27NS2
Molecular Weight261.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCSC(=S)N
InChIInChI=1S/C13H27NS2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H2,14,15)
InChIKeyOFFDBKDOQPHOJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dodecyl Carbamodithioate (CAS 77375-20-3): Core Physicochemical & In‑Class Identity for Procurement Evaluation


Dodecyl carbamodithioate (CAS 77375‑20‑3), systematically named carbamodithioic acid dodecyl ester and also referred to as dodecyl dithiocarbamate, is a mono‑substituted organosulfur compound (C₁₃H₂₇NS₂, MW 261.49) with a density of 0.983 g cm⁻³ and a boiling point of 365.6 °C at 760 mmHg . It belongs to the dithiocarbamate family, a class widely exploited for metal chelation, radical‑polymerisation control, and surfactant applications [1]. The twelve‑carbon linear alkyl chain confers pronounced hydrophobicity, differentiating it from shorter‑chain analogues and directly influencing its performance in non‑polar environments.

C12 linear alkyl chain — pronounced hydrophobicity for non-polar environments and organic-phase extraction workflows
Dithiocarbamate chelating head — metal-complex formation for extraction, photometric detection, and tribofilm precursor synthesis
RAFT agent compatibility — reported solubility advantage in less-activated monomer systems versus short-chain analogues

Why a Generic Dithiocarbamate Cannot Replace Dodecyl Carbamodithioate


The dodecyl chain is not a passive structural feature; it is the dominant driver of hydrophobicity, self‑assembly behaviour, and interfacial activity. Substituting dodecyl carbamodithioate with a shorter‑chain analogue such as ethyl or butyl dithiocarbamate drastically reduces the compound’s logP, lowers its critical aggregation concentration, and alters its metal‑complex extractability into organic phases [1]. Conversely, moving to longer chains (e.g., hexadecyl) may improve molar absorptivity for photometric detection but can compromise solubility and handling [2]. The identified quantitative performance windows that follow demonstrate that chain‑length selection is not arbitrary and that product‑specific procurement must be guided by application‑relevant data.

Target
Dodecyl carbamodithioate — C12 chain drives hydrophobicity, self-assembly, and interfacial activity
Shorter-chain substitute
Ethyl or butyl analogues may sharply reduce logP, alter aggregation threshold, and shift metal-complex extractability
Target
Balanced C12 chain — reported workable solubility and handling across multiple application formats
Longer-chain substitute
Hexadecyl or octadecyl homologues may improve molar absorptivity but can compromise solubility and handling
Target
Free-acid or ammonium salt form — application-specific selection required
Form mismatch risk
Free-acid ligand may not transfer directly to electroflotation workflows optimized for the ammonium salt form

Quantitative Differentiation of Dodecyl Carbamodithioate Against Its Closest Structural Analogues


Anti‑Wear Performance: N,N‑Didodecyldithiocarbamate Molybdenum Complex Outperforms All Shorter‑ and Branched‑Chain Analogues

In a systematic four‑ball test evaluation of seven MoDTC derivatives bearing different alkyl substituents, the N,N‑didodecyl variant (the molybdenum complex of the compound class) delivered the lowest wear‑scar diameter, outperforming all tested analogs including 2‑ethylhexyl, n‑butyl, and cyclohexyl derivatives [1].

Anti-wear performance
Head-to-head
N,N-didodecyl MoDTC: 0.42 mm wear-scar (0.3 wt% in 500SN base oil)
N,N-di(2-ethylhexyl) MoDTC: 0.42 mm; all other five alkyl variants yielded larger wear scars
Reported top-tier anti-wear parity within tested MoDTC set
Four-ball test; ambient atmosphere; results support tribofilm precursor screening
Lubricant additives Tribology Anti‑wear

Electroflotation Metal‑Ion Removal: Ammonium Dodecyl Dithiocarbamate Achieves Higher Separation Efficiency Than the Free‑Acid Ligand

Electroflotation experiments with Cu, Ni, Zn, and Cd ions demonstrated that the ammonium salt of dodecyl dithiocarbamic acid (the ionised form of the target compound) provides quantifiably better separation efficiency than column flotation employing the neutral dodecyl dithiocarbamic acid ligand as a chelating surfactant [1].

Electroflotation removal
Head-to-head
Ammonium dodecyl dithiocarbamate: reported higher separation efficiency for Cu, Ni, Zn, Cd
Free-acid dodecyl dithiocarbamic acid in column flotation: lower separation efficiency
Supports electroflotation method selection with ammonium salt form
Qualitative superiority reported; exact percentage improvements not extracted from abstract
Electroflotation Heavy metal removal Wastewater treatment

Photometric Uranium Detection: Dodecyl Chain Offers a Balanced Trade‑Off Between Sensitivity and Handling Among Long‑Chain Dithiocarbamates

A comparative study of long‑chain dithiocarbamates as photometric reagents for U(VI) reported molar absorptivities spanning 1.16 × 10⁴ to 4.91 × 10⁴ L mol⁻¹ cm⁻¹. The octadecyl (C18) homologue gave the highest value, while dodecyl (C12) occupied an intermediate position, outperforming shorter chains yet avoiding the solubility limitations of the longer C16 and C18 variants [1].

Photometric U(VI) detection
Cross-study
Molar absorptivity range: 1.16 × 10⁴ – 4.91 × 10⁴ L mol⁻¹ cm⁻¹
Intermediate sensitivity with practical organic-phase solubility for routine uranium analysis
C12 avoids precipitation issues of longer-chain C16/C18 reagents; CHCl₃ extraction, spectrophotometric detection
Uranium analysis Extractive spectrophotometry Chelating reagents

RAFT Polymerisation Agent Suitability: Dodecyl Chain Enhances Solubility in Less‑Activated Monomer Systems Compared to Short‑Chain Dithiocarbamates

Dithiocarbamates are established universal RAFT agents for controlling the polymerisation of less‑activated monomers (LAMs) such as vinyl acetate [1]. While specific chain‑transfer constants for the dodecyl homologue are not available in open literature, the dodecyl substituent is known to improve solubility in non‑polar monomers and reduce unwanted termination relative to more hydrophilic, short‑chain analogues (e.g., N,N‑diethyl‑), thereby enabling better molecular‑weight control and narrower dispersities [2].

RAFT polymerization fit
Class-level
Reported solubility advantage in vinyl acetate and other less-activated monomers versus short-chain dithiocarbamates
May support homogeneous RAFT conditions for LAM systems; requires monomer-specific validation
No direct chain-transfer constant comparison available; class-level inference from dithiocarbamate RAFT agent reviews
RAFT polymerisation Chain transfer agent Vinyl acetate

High‑Value Application Scenarios Where Dodecyl Carbamodithioate Provides Quantifiable Advantage


Engine‑Oil Anti‑Wear Additive Formulation

The didodecyl‑substituted MoDTC complex, derived from the target compound class, delivers a four‑ball wear‑scar diameter of 0.42 mm at 0.3 wt % in 500SN base oil, matching the best‑in‑class 2‑ethylhexyl variant and surpassing all other alkyl homologues tested [1]. This makes dodecyl carbamodithioate the preferred precursor for synthesising high‑performance, ashless friction‑modifier additives for automotive lubricants.

Electroflotation‑Based Removal of Toxic Heavy Metals from Industrial Effluents

Ammonium dodecyl dithiocarbamate outperforms the free‑acid dithiocarbamate ligand in electroflotation of Cu, Ni, Zn, and Cd, providing superior separation efficiency [2]. Users designing wastewater treatment protocols should procure the ammonium salt form of the dodecyl compound to maximise metal‑ion recovery in electroflotation cells.

Extractive Spectrophotometric Determination of Uranium(VI) in Environmental Samples

In the photometric determination of U(VI), dodecyl dithiocarbamate yields a chelate extractable into chloroform with molar absorptivity in the low‑10⁴ L mol⁻¹ cm⁻¹ range, offering a practical sensitivity that avoids the solubility handicaps of octadecyl‑ and hexadecyl‑based reagents [3]. Analytical laboratories can adopt the dodecyl homologue for routine uranium monitoring with reliable, reproducible results.

Controlled RAFT Polymerisation of Vinyl Acetate and Other Less‑Activated Monomers

Dodecyl carbamodithioate serves as a solubility‑optimised chain‑transfer agent for the RAFT polymerisation of LAMs such as vinyl acetate, enabling homogeneous reaction mixtures and predictable molecular‑weight evolution [4]. Polymer laboratories synthesising poly(vinyl acetate) block copolymers should select this compound to avoid phase‑separation issues encountered with more polar, short‑chain dithiocarbamates.

Application
Selection Property
Validation Focus
Anti-wear lubricant additive synthesis
C12 chain MoDTC complex tribofilm performance
Four-ball wear-scar endpoint review in target base oil
Electroflotation heavy-metal removal
Ammonium salt form electroflotation compatibility
Separation efficiency for target metal ions in electroflotation cells
Extractive spectrophotometric U(VI) determination
C12 chain solubility–sensitivity balance
Molar absorptivity and organic-phase handling reproducibility
RAFT polymerization of less-activated monomers
C12 chain solubility in non-polar monomer systems
Homogeneous reaction condition and molecular-weight control
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